REACTION_CXSMILES
|
[CH3:1]C1CCCCC1=O.CC1CCCC1=O.[CH3:16][O:17][C:18](=[O:28])[CH2:19][CH2:20][C:21]1([CH3:27])[CH2:25][CH2:24][CH2:23][C:22]1=[O:26]>>[CH3:16][O:17][C:18](=[O:28])[CH2:19][CH2:20][C:21]1([CH3:27])[CH2:25][CH2:24][CH2:23][CH2:1][C:22]1=[O:26]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1C(CCCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1C(CCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(CCC1(C(CCC1)=O)C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Name
|
|
Type
|
|
Smiles
|
COC(CCC1(C(CCCC1)=O)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |